molecular formula C7H5Cl2NO B1301048 2,3-Dichlorobenzamide CAS No. 5980-24-5

2,3-Dichlorobenzamide

Cat. No. B1301048
CAS RN: 5980-24-5
M. Wt: 190.02 g/mol
InChI Key: KZKYRHRAVGWEAV-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzamide is a chemical compound that is related to various research areas, including the development of pharmaceuticals. It is structurally associated with benzamide derivatives and is involved in the synthesis of compounds with potential therapeutic applications. The compound's relevance is highlighted in the context of synthesizing serotonin-3 (5-HT3) receptor antagonists and its role as an intermediate in the production of antiepileptic drugs .

Synthesis Analysis

The synthesis of 2,3-Dichlorobenzamide derivatives is a process of interest in medicinal chemistry. For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized to evaluate their potential as 5-HT3 receptor antagonists. These derivatives were created by incorporating various heteroalicyclic rings into the amine moiety, with some showing potent antagonistic activity . Additionally, 2,3-Dichlorobenzoic acid, a key intermediate for antiepileptic drugs, is synthesized from 2,3-dichloroaniline through diazotization and the Meerwein reaction, followed by oxidation to yield 2,3-dichlorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzamide derivatives can be complex, with variations in the substituents leading to different biological activities. For example, the molecule of methyl 2-(3-chlorobenzamido)benzoate, a related compound, features chlorobenzamide and benzoate units that are almost co-planar, with a very small dihedral angle between the rings. This planarity may influence the molecule's interactions and stability . The crystal structures of other dichlorobenzamide derivatives have been determined, providing insights into their three-dimensional conformations and potential interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dichlorobenzamide derivatives are crucial for their potential therapeutic applications. The reactions typically involve the combination of arylamine compounds with dichlorobenzoyl chloride, leading to a series of dichlorobenzamide derivatives. These reactions are performed in solutions such as N,N'-dimethylformamide at elevated temperatures to achieve good yields . The specific conditions and reagents used in these reactions can significantly affect the properties and activities of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichlorobenzamide derivatives are influenced by their molecular structures. For instance, the intramolecular hydrogen bonding observed in methyl 2-(3-chlorobenzamido)benzoate contributes to the molecule's stability and may affect its solubility and reactivity . The crystal packing of these compounds is often stabilized by weak hydrogen bonds and π-π stacking interactions, which can impact their melting points, solubility, and other physical properties. The synthesis and purification processes of these compounds are studied to optimize yields and to understand their behavior in different environments .

Scientific Research Applications

Molecular Structure Analysis

2,6-Dichlorobenzamide, a structurally similar compound to 2,3-Dichlorobenzamide, has been studied for its molecular structure, spectroscopy, and thermodynamic parameters. The research involved analyzing its FT-IR and FT-Raman spectra and computing its optimized geometry, structural parameters, and theoretical spectra. Such studies are vital in understanding the physical and chemical properties of compounds like 2,3-Dichlorobenzamide, which can be crucial in various scientific applications (Tao et al., 2016).

Environmental Impact and Analysis

2,6-Dichlorobenzamide, a degradation product of certain herbicides, is known for its environmental persistence and potential for groundwater contamination. Studies have been conducted to review analytical strategies for detecting this compound and its parent herbicides in environmental matrices. Such research helps understand the environmental impact of 2,3-Dichlorobenzamide-related compounds and aids in developing methods for their detection and analysis in ecosystems (Björklund et al., 2011).

Herbicidal Activity

Research into compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, related to 2,3-Dichlorobenzamide, has revealed their herbicidal activity against annual and perennial grasses. These studies highlight the potential agricultural utility of such compounds in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Biodegradation and Environmental Remediation

2,6-Dichlorobenzamide, being a persistent groundwater contaminant, has led to research focused on microbial degradation. The identification of bacterial strains capable of mineralizing this compound and the study of their degradation pathways is crucial for environmental remediation efforts. Such research is relevant to understanding the biodegradation potential of related compounds like 2,3-Dichlorobenzamide (T’Syen et al., 2015).

Detection and Monitoring in Water

The development of sensitive and specific methods for detecting 2,6-Dichlorobenzamide in water, like enzyme-linked immunosorbent assays (ELISA), is significant for monitoring water quality and assessing environmental safety. These methods could be adapted for similar compounds, including 2,3-Dichlorobenzamide, especially in contexts where they are potential contaminants (Bruun et al., 2000).

Isotope Fractionation in Biodegradation

Studying the isotope fractionation during the biodegradation of compounds like 2,6-Dichlorobenzamide provides insights into their environmental fate. Such research is essential for environmental assessments and can be applied to understand the behavior of related compounds in ecological systems (Reinnicke et al., 2012).

Safety And Hazards

2,3-Dichlorobenzamide should be handled with care to avoid contact with skin and eyes . It may cause severe skin burns and eye damage . Inhalation or ingestion of this compound may also pose health risks .

properties

IUPAC Name

2,3-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYRHRAVGWEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371045
Record name 2,3-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzamide

CAS RN

5980-24-5
Record name 2,3-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SN RAO, S SOMAIAH, T Ravisankar… - International Journal of …, 2012 - researchgate.net
Lamotrigine is a benzotriazine derivative, used to treat the disorders of central nervous system. During the process development of Lamotrigine (1), five unknown peaks (related …
Number of citations: 3 www.researchgate.net
GL Grunewald, DJ Sall, JA Monn - Journal of medicinal chemistry, 1988 - ACS Publications
1, 2, 3, 4-Tetrahydroisoquinoline (THIQ) and aryl-substituted derivatives of THIQ are potent inhibitors of the enzyme that catalyzes the formation of epinephrine—phenylethanolamine IV-…
Number of citations: 47 pubs.acs.org
K Beattie, G Phadke, J Novakovic - Profiles of drug substances, excipients …, 2012 - Elsevier
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine), a phenyltriazine anticonvulsant, is a newer anti-epileptic drug. A profile of this drug substance is provided in this chapter …
Number of citations: 25 www.sciencedirect.com
P González-Naranjo, C Pérez… - Journal of Enzyme …, 2022 - Taylor & Francis
Multitarget drugs are a promising therapeutic approach against Alzheimer’s disease. In this work, a new family of 5-substituted indazole derivatives with a multitarget profile including …
Number of citations: 2 www.tandfonline.com
SS Darwish, M Abdel-Halim, M Salah, AH Abadi… - European Journal of …, 2018 - Elsevier
The protein kinase Dyrk1A modulates several processes relevant to the development or progression of Alzheimer's disease (AD), eg through phosphorylation of tau protein, amyloid …
Number of citations: 19 www.sciencedirect.com
J Szulfer, A Plenis, T Bączek - Analytical and Bioanalytical Chemistry, 2013 - Springer
This paper investigates the performance of a column classification system developed at the Katholieke Universiteit Leuven applied to pharmaceutical chromatographic analyses. The …
Number of citations: 8 link.springer.com
RW Fuller, BB Molloy, WA Day, BW Roush… - Journal of Medicinal …, 1973 - ACS Publications
[01s3o-5io 0,[0) 48044,[0] 4so-39o 0,[0] 297 2 4 25,[0) 288 1625*; CD (c 0.102, Cupra A)[0] 350 1 60,[0] 269 7465,[0] 247 5 6 0*. U-threo-(lR, 2R)-lp-Cyanophenyl-2-dichloroacetamido-1…
Number of citations: 48 pubs.acs.org
M Donnier-Marechal, P Carato, PE Larchanché… - European journal of …, 2017 - Elsevier
A series of novel benzamide-derived compounds was designed, synthesized and pharmacologically evaluated. Among all 37 synthesized compounds, two series were developed with …
Number of citations: 17 www.sciencedirect.com
Y Zhi, J Liu, P Kuang, X Zhang, Z Xu, Y Chen… - Biochemical …, 2022 - Elsevier
The enzyme cyclic GMP-AMP synthase (cGAS) senses cytosolic DNA and catalyzes the formation of 2′3′-cyclic-GMP-AMP (cGAMP), which in turn triggers interferon (IFN) production. …
Number of citations: 3 www.sciencedirect.com
J Emami, N Ghassami, F Ahmadi - Journal of Pharmaceutical and …, 2006 - Elsevier
A simple HPLC method was developed and validated for quantitation of lamotrigine and its related substances which may coexist in solid pharmaceutical dosage forms. The HPLC …
Number of citations: 75 www.sciencedirect.com

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